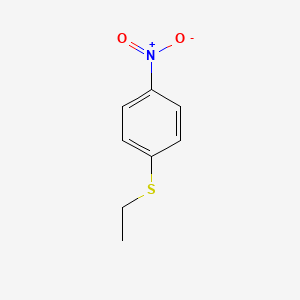
Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate, also known as TFB-4 , is a synthetic compound with the molecular formula C₁₇H₂₁FN₂O₂ . It belongs to the category of N-substituted piperidines . The compound’s structure includes a tert-butyl group, a cyano group, and a fluorophenyl moiety attached to a piperidine ring. TFB-4 has garnered attention due to its role in the synthesis of fentanyl and its analogues .
Synthesis Analysis
TFB-4 is a precursor chemical used in the synthesis of fentanyl, a potent synthetic opioid. Fentanyl and its analogues can be manufactured through various synthesis methods, each involving specific precursor chemicals. Traffickers have adapted their approach to use alternative precursors for fentanyl manufacture. Notably, TFB-4 has been placed under international control to curb illicit production .
Molecular Structure Analysis
The molecular formula of TFB-4 is C₁₇H₂₁FN₂O₂ . Its structure includes a piperidine ring with a tert-butyl group, a cyano group, and a fluorophenyl substituent. The compound’s precise arrangement of atoms is crucial for its biological activity and interactions .
Chemical Reactions Analysis
TFB-4 is involved in the synthesis of fentanyl and its analogues. The specific reactions leading to fentanyl production are complex and typically require multiple steps. These reactions often utilize other precursor chemicals such as N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP). The goal is to create potent opioids with high binding affinity to opioid receptors .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
- Synthesis of Fentanyl
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of Fentanyl, a potent opioid analgesic .
- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcome of this application is the production of Fentanyl, a drug that has been a major contributor to the opioid crisis in North America .
-
Precursor in Illicit Fentanyl Manufacture
- Scientific Field : Forensic Chemistry
- Application Summary : This compound is one of the precursors used in illicit fentanyl manufacture .
- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcome of this application is the production of fentanyl, a drug that has been a major contributor to the opioid crisis in North America .
-
PROTAC Development
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcome of this application is the development of PROTACs, which are a class of drugs that induce the degradation of specific proteins .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUXNHXHLZJCDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445867 | |
| Record name | Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |
CAS RN |
256951-79-8 | |
| Record name | Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)








